molecular formula C26H33FN2O5 B3950253 N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950253
M. Wt: 472.5 g/mol
InChI Key: XCPIMGZMJQYNKO-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, butyl, and fluorophenyl groups. The presence of oxalic acid as a counterion further adds to its chemical complexity.

Properties

IUPAC Name

N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O.C2H2O4/c1-2-3-15-27(19-20-7-5-4-6-8-20)24(28)22-13-16-26(17-14-22)18-21-9-11-23(25)12-10-21;3-1(4)2(5)6/h4-12,22H,2-3,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPIMGZMJQYNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The benzyl and butyl groups are then introduced through alkylation reactions, while the fluorophenyl group is added via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of substituents with nucleophiles.

Scientific Research Applications

N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The specific molecular interactions and pathways depend on the biological context and the target’s nature.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide include:

  • N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
  • N-benzyl-N-butyl-1-[(4-bromophenyl)methyl]piperidine-4-carboxamide
  • N-benzyl-N-butyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Uniqueness

The uniqueness of N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

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